molecular formula C19H23N3S B2667287 N-(2,5-dimethylphenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide CAS No. 398995-86-3

N-(2,5-dimethylphenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide

Cat. No.: B2667287
CAS No.: 398995-86-3
M. Wt: 325.47
InChI Key: CUEGAROVUYRZFT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3S/c1-14-8-9-15(2)17(12-14)21-19(23)22-11-4-3-7-18(22)16-6-5-10-20-13-16/h5-6,8-10,12-13,18H,3-4,7,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEGAROVUYRZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)N2CCCCC2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide typically involves the reaction of 2,5-dimethylphenylamine with pyridine-3-carboxylic acid, followed by cyclization with piperidine and subsequent thiolation. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This might include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to corresponding amines or alcohols.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Lipophilicity

The study synthesized eight derivatives with systematic variations:

  • Compounds 1–4 : N-(dimethylphenyl)hydrazinecarbothioamides with different substituent positions (2,4-; 2,5-; 2,6-; 3,4-dimethylphenyl).
  • Compounds 5–8 : N-(dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamides with the same substituent variations.
Table 1: Structural and Functional Comparison of Key Compounds
Compound N-Substituent Pyridyl Group Antioxidant Activity Anticancer Activity (IC₅₀, µM/L)
1 2,4-dimethylphenyl None High Not tested
2 2,5-dimethylphenyl None High Not tested
5 2,4-dimethylphenyl Pyridin-2-ylmethylidene High Comparable to Doxorubicin
6 2,5-dimethylphenyl Pyridin-2-ylmethylidene High 0.8
7 2,6-dimethylphenyl Pyridin-2-ylmethylidene High Comparable to Doxorubicin
8 3,4-dimethylphenyl Pyridin-2-ylmethylidene High Comparable to Doxorubicin

Key Findings

A. Impact of Pyridin-2-ylmethylidene Substitution
  • Compounds 5–8 (with pyridin-2-ylmethylidene) exhibited antiproliferative activity , unlike 1–4 . This highlights the necessity of the pyridyl group for targeting cancer cells.
  • The conjugated system in 5–8 likely enhances DNA intercalation or enzyme inhibition, akin to Triapine.
B. Role of N-Substituent Position
  • 2,5-dimethylphenyl (Compound 6) : Optimal lipophilicity and steric alignment, yielding the lowest IC₅₀ (0.8 µM/L).
  • 2,6-dimethylphenyl (Compound 7) : Bulky substituents reduced activity due to steric hindrance.
  • 3,4-dimethylphenyl (Compound 8) : Meta/para substitution disrupted planarity, lowering binding efficiency.
C. Antioxidant vs. Anticancer Activity
  • All compounds showed high antioxidant activity, independent of the pyridyl group.
  • Anticancer activity was structure-specific, requiring both the pyridin-2-ylmethylidene and optimized N-substituents.

Biological Activity

N-(2,5-dimethylphenyl)-2-(pyridin-3-yl)piperidine-1-carbothioamide is a compound of interest due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C19_{19}H23_{23}N3_3S
  • Molecular Weight : 325.47 g/mol
  • IUPAC Name : N-(2,5-dimethylphenyl)-2-pyridin-3-ylpiperidine-1-carbothioamide
  • CAS Number : 398995-86-3

This compound belongs to the class of piperidine derivatives and features a thioamide functional group, which is often associated with various biological activities.

This compound has been studied for its potential as an inhibitor of specific biological pathways. Preliminary research indicates that it may interact with certain protein targets involved in signaling pathways, particularly in the context of cancer and inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. For instance:

  • Cancer Cell Lines : The compound showed cytotoxic effects on several cancer cell lines, including breast and lung cancer cells.
  • Inflammatory Response : It has been observed to modulate the release of pro-inflammatory cytokines in macrophage cultures, indicating a potential role in anti-inflammatory therapy.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
CytotoxicitySignificant inhibition in cancer cells
Anti-inflammatoryReduced IL-1β release
Enzyme InhibitionPossible PI3K pathway inhibition

Case Study 1: Cancer Inhibition

A study conducted on the effect of this compound on breast cancer cell lines revealed that the compound inhibited cell proliferation by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Inflammatory Diseases

Another investigation focused on the compound's ability to modulate inflammation. In LPS-stimulated macrophages, this compound significantly reduced the secretion of IL-6 and TNF-alpha, indicating its potential use in treating inflammatory diseases.

Research Findings

Recent research has emphasized the importance of structure-activity relationships (SAR) in understanding the biological efficacy of this compound. Modifications to the piperidine ring and the introduction of various substituents have shown varied effects on potency and selectivity against target proteins.

Table: Structure-Activity Relationships

ModificationEffect on ActivityReference
Piperidine substitutionIncreased cytotoxicity
Thioamide group presenceEnhanced anti-inflammatory properties

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